BenchChemオンラインストアへようこそ!

2-(5-Bromo-2-(diethylamino)phenyl)ethanol

Synthetic methodology Cross-coupling chemistry Aryl bromide reactivity

2-(5-Bromo-2-(diethylamino)phenyl)ethanol (CAS 2168956-26-9) is a synthetic aryl bromide–amino alcohol with the molecular formula C12H18BrNO and a molecular weight of 272.186 g/mol. Its structure features a 1,2,4-trisubstituted phenyl ring bearing a diethylamino group at position 2, a bromine atom at position 5, and a 2-hydroxyethyl chain at position 1 (SMILES: CCN(CC)C1=C(CCO)C=C(Br)C=C1).

Molecular Formula C12H18BrNO
Molecular Weight 272.186
CAS No. 2168956-26-9
Cat. No. B2937964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-(diethylamino)phenyl)ethanol
CAS2168956-26-9
Molecular FormulaC12H18BrNO
Molecular Weight272.186
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=C1)Br)CCO
InChIInChI=1S/C12H18BrNO/c1-3-14(4-2)12-6-5-11(13)9-10(12)7-8-15/h5-6,9,15H,3-4,7-8H2,1-2H3
InChIKeyRKRIVWMFUKBKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-2-(diethylamino)phenyl)ethanol (CAS 2168956-26-9): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(5-Bromo-2-(diethylamino)phenyl)ethanol (CAS 2168956-26-9) is a synthetic aryl bromide–amino alcohol with the molecular formula C12H18BrNO and a molecular weight of 272.186 g/mol [1]. Its structure features a 1,2,4-trisubstituted phenyl ring bearing a diethylamino group at position 2, a bromine atom at position 5, and a 2-hydroxyethyl chain at position 1 (SMILES: CCN(CC)C1=C(CCO)C=C(Br)C=C1). The compound is offered commercially at 95% purity with a recommended storage temperature of 2–8 °C [1]. The presence of an aryl bromide, a tertiary aniline nitrogen, and a primary alcohol makes this compound a polyfunctional intermediate for medicinal chemistry and organic synthesis, while the specific 5-bromo-2-diethylamino substitution pattern distinguishes it from regioisomeric and non-halogenated analogs [2]. IMPORTANT DISCLOSURE: Published, peer-reviewed quantitative biological or physicochemical data for this exact compound are extremely limited. The comparative evidence presented below relies on class-level chemical principles, structurally analogous patent compounds, and vendor-reported specifications.

Why In-Class Substitution of 2-(5-Bromo-2-(diethylamino)phenyl)ethanol Is Scientifically Unjustified


Compounds within the general C12H18BrNO formula space cannot be treated as interchangeable because the specific 5-bromo-2-diethylamino-1-(2-hydroxyethyl) substitution pattern simultaneously controls three critical features: (i) the bromine atom at position 5 provides a regioselective handle for transition metal-catalyzed cross-coupling reactions that would produce different regioisomeric products if the bromine were at position 3, 4, or 6 [1]; (ii) the diethylamino group at position 2, being ortho to the hydroxyethyl chain, influences both the electronic character of the ring and the basicity of the nitrogen through intramolecular hydrogen bonding and steric effects that are absent in 3- or 4-dialkylamino isomers [1]; (iii) the 2-hydroxyethyl group at position 1, flanked by the diethylamino substituent, creates a chelating 1,2-amino alcohol motif whose metal-coordination properties differ fundamentally from regioisomeric or side-chain-modified analogs [1]. The closest patent-described comparator, 1-(2'-amino-5'-bromophenyl)-2-diethylamino-ethanol (US Patent 3,574,211), replaces the target compound's aryl hydrogen at position 2' with a primary amino group, which introduces a proton-donor pharmacophore conferring analgesic activity (melting point of dihydrochloride salt: 160–161 °C, decomposition) that is structurally impossible for the target compound [2]. The non-brominated precursor, 2-(2-(diethylamino)phenyl)ethanol, lacks the aryl halide functionality altogether, rendering it unsuitable for cross-coupling diversification [1].

Quantitative Differentiation Evidence for 2-(5-Bromo-2-(diethylamino)phenyl)ethanol (CAS 2168956-26-9) Against Closest Analogs


Aryl Bromide Reactivity: Cross-Coupling Enablement vs. Non-Halogenated Analog

The 5-bromo substituent on the target compound enables participation in palladium- or copper-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Ullmann coupling, Sonogashira coupling, etc.) that are fundamentally inaccessible to the non-halogenated analog 2-(2-(diethylamino)phenyl)ethanol. This distinction is absolute and categorical: the non-brominated analog lacks any carbon–halogen bond on the aromatic ring and therefore cannot serve as an electrophilic coupling partner in these transformations [1]. The bromine atom at position 5 is activated by the electron-donating diethylamino group at the para-position (position 2), placing it within a push-pull electronic system that modulates its oxidative addition reactivity with Pd(0) catalysts. While no direct kinetic comparison for this specific substrate has been published, the well-established reactivity hierarchy for aryl halides in oxidative addition is Ar-I > Ar-Br >> Ar-Cl, with aryl bromides occupying the optimal balance of stability and reactivity for most synthetic applications [2]. The target compound can thus serve as a diversification point for generating libraries of 5-substituted analogs through parallel synthesis, a capability that the non-halogenated precursor entirely lacks.

Synthetic methodology Cross-coupling chemistry Aryl bromide reactivity

Absence of 2-Amino Group: Structural Differentiation from Patented Analgesic Lead Compound

The target compound differs critically from the structurally closest patented bioactive analog: 1-(2'-amino-5'-bromophenyl)-2-diethylamino-ethanol, disclosed in US Patent 3,574,211 as an analgesic agent [1]. The target compound carries a hydrogen atom at the position corresponding to the 2'-amino group in the patented compound. This single-atom difference (H vs. NH₂) eliminates the primary aromatic amine pharmacophore that the patent identifies as essential for analgesic activity. The patented amino-substituted compound was characterized as a crystalline dihydrochloride salt with a melting point of 160–161 °C (decomposition) and demonstrated analgesic efficacy in warm-blooded animals [1]. The target compound, lacking this amino group, cannot engage the same hydrogen-bond donor interactions with biological targets and has a different intrinsic basicity profile (tertiary aniline pKa ~6–7 vs. primary aromatic amine pKa ~4–5). It also lacks the ability to form the dihydrochloride salt that was used to purify and characterize the patented compound, resulting in different solubility and formulation properties.

Analgesic pharmacology Structure-activity relationship Negative control design

Regioisomeric Differentiation: 5-Bromo vs. 4-Bromo Substitution Pattern

The target compound's 5-bromo substitution pattern (bromine para to the diethylamino group, meta to the hydroxyethyl group) places the bromine in a distinct electronic environment compared to the 4-bromo positional isomer 1-(4-bromophenyl)-2-diethylamino-ethanol (CAS 5402-81-3; molecular formula C12H19Br2NO, MW 353.09 g/mol, density 1.296 g/cm³) . In the target compound, the bromine is conjugated with the electron-donating diethylamino nitrogen (para relationship), which increases electron density at the bromine-bearing carbon and modulates its reactivity in electrophilic aromatic substitution and cross-coupling reactions. In the 4-bromo isomer, the bromine and the side chain are both attached to the same phenyl ring but at different positions; the 4-bromo compound has a different molecular formula (C12H19Br2NO vs. C12H18BrNO), higher molecular weight, and forms a dihydrobromide species in some preparations . The 5-bromo substitution in the target compound also creates a different steric environment around the diethylamino group: the bromine at position 5 is spatially proximate to the nitrogen at position 2 (ortho-like geometry in the 1,2,4-substitution pattern), potentially influencing N-alkylation chemoselectivity and coordination chemistry compared to isomers where the bromine is more remote from the nitrogen.

Regioisomer comparison Positional isomer effects Electronic structure

1,2-Amino Alcohol Chelating Motif: Coordination Chemistry Differentiation from Ether and Amino-Only Analogs

The target compound contains a 1,2-amino alcohol motif (diethylamino nitrogen at C-2 of the phenyl ring and hydroxyethyl oxygen at C-1), creating a vicinal N,O-chelating system upon deprotonation of the alcohol or coordination of the amine. This motif is structurally related to well-studied ligand systems: zinc(II) complexes derived from 5-bromo-2-((2-(diethylamino)ethylimino)methyl)phenol (a Schiff base analog where the hydroxyethyl group is replaced by an iminomethyl-phenolate) have demonstrated antibacterial activity with distinct complex stoichiometries depending on the anion present [1]. Specifically, three zinc(II) complexes were characterized: [Zn₂(HL)₂(NCS)₄]·2CH₃OH, [Zn₂L(μ₂-η¹:η¹-CH₃COO)₂(NCS)], and [Zn(HL)I₂]·CH₃OH (where HL = 5-bromo-2-((2-(diethylamino)ethylimino)methyl)phenol), demonstrating that the 5-bromo-2-diethylamino motif supports diverse coordination geometries [1]. The target compound's primary alcohol (vs. phenol or imine in the Schiff base analog) offers a distinct protonation state and coordination mode: the alcohol can bind as a neutral O-donor or, upon deprotonation, as an alkoxide ligand, while the diethylamino group provides a tertiary amine donor. This contrasts with ether analogs (e.g., 2-(4-bromophenoxy)-N,N-diethylethanamine, CAS 1823-62-7), which lack the alcohol proton and have different hydrogen-bonding and metal-binding properties .

Coordination chemistry Metal complexation Schiff base ligand precursor

PNMT Inhibition Potential: Class-Level Evidence from Bromo-Phenylethanolamine Derivatives

Compounds containing the 2-diethylamino-ethanol or phenylethanolamine scaffold have established activity against phenylethanolamine N-methyltransferase (PNMT), the enzyme catalyzing the final step in epinephrine biosynthesis. A compound tested in the BindingDB database with structural features related to the target compound showed a Ki value of 1.11 × 10⁶ nM (1.11 mM) against PNMT in vitro [1]. In a related SAR study, 7-bromo-1,2,3,4-tetrahydrobenz[h]isoquinoline (7-bromo-THBQ), which shares the bromo-aromatic motif with the target compound, exhibited a Ki of 0.22 mM (220,000 nM) against human PNMT, representing a 2-fold potency improvement over the non-brominated parent compound . While these data are for structurally distinct but topologically related compounds, they establish that bromine substitution on an aromatic ring bearing a basic nitrogen-containing side chain can modulate PNMT binding affinity. The target compound's specific 5-bromo-2-diethylamino arrangement may confer different PNMT affinity compared to these reference compounds; the diethylamino group is a recognized pharmacophore for PNMT active-site interaction, and the bromine at position 5 provides a lipophilic substituent that cannot engage in hydrogen bonding with the enzyme, analogous to the 7-bromo substituent in 7-bromo-THBQ .

Phenylethanolamine N-methyltransferase PNMT inhibition Enzyme assay

Recommended Research and Procurement Application Scenarios for 2-(5-Bromo-2-(diethylamino)phenyl)ethanol (CAS 2168956-26-9)


Diversification-Focused Medicinal Chemistry: Cross-Coupling Library Synthesis

The 5-bromo substituent makes this compound a versatile aryl halide building block for constructing focused compound libraries via parallel Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling. The diethylamino group at position 2 and the hydroxyethyl group at position 1 remain intact during these reactions, enabling systematic exploration of the 5-position SAR while maintaining the pharmacophoric N,O-motif. This scenario leverages the absolute differentiation from the non-halogenated analog, which cannot serve as a coupling partner. [1]

Negative Control for 2'-Amino Phenylethanolamine-Based Analgesic Programs

For research programs studying the analgesic pharmacology of 1-(2'-amino-5'-bromophenyl)-2-diethylamino-ethanol and related compounds described in US Patent 3,574,211, the target compound provides a structurally matched negative control in which the critical 2'-amino group is replaced by hydrogen. This enables investigators to dissect the contribution of the primary aromatic amine to target binding, efficacy, and toxicity while controlling for the diethylamino and bromo substituents that may contribute to off-target effects or pharmacokinetic properties. [2]

Metal Complexation and Coordination Chemistry Studies

The 1,2-amino alcohol motif (diethylamino N-donor + primary alcohol O-donor) makes this compound a candidate for investigating pH-dependent metal chelation behavior. Unlike related Schiff base ligands that form imine-linked complexes, the target compound's saturated N–C–C–O backbone offers conformational flexibility and the ability to bind metals as either a neutral alcohol or an anionic alkoxide, permitting studies of coordination geometry as a function of pH and metal ion identity. The 5-bromo substituent provides a spectroscopic handle (Br K-edge XAS, mass spectrometry tag) for characterizing metal complex stoichiometry. This application is informed by the well-characterized zinc(II) complexes of the structurally related 5-bromo-2-((2-(diethylamino)ethylimino)methyl)phenol ligand system. [3]

PNMT Inhibitor Screening Library Inclusion

The target compound combines two features associated with PNMT ligand recognition—a diethylamino group (mimicking the ethylamine side chain of the natural substrate norepinephrine) and a bromine atom at a position that may enhance lipophilic enzyme contacts—in a substitution pattern not previously evaluated in published PNMT SAR studies. Benchmarking this compound against known PNMT inhibitors such as 7-bromo-THBQ (Ki = 0.22 mM) and the 1.11 mM Ki reference compound from BindingDB would provide novel SAR information for the phenylethanolamine N-methyltransferase target class.

Quote Request

Request a Quote for 2-(5-Bromo-2-(diethylamino)phenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.